molecular formula C17H12BrNO3S B15098721 5-(2-(4-Bromophenyl)-2-oxoethyl)-3-phenylthiazolidine-2,4-dione

5-(2-(4-Bromophenyl)-2-oxoethyl)-3-phenylthiazolidine-2,4-dione

Cat. No.: B15098721
M. Wt: 390.3 g/mol
InChI Key: IOVMOISGLFTUTQ-UHFFFAOYSA-N
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Description

5-(2-(4-Bromophenyl)-2-oxoethyl)-3-phenylthiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, a bromophenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(4-Bromophenyl)-2-oxoethyl)-3-phenylthiazolidine-2,4-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-(4-Bromophenyl)-2-oxoethyl)-3-phenylthiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced thiazolidine derivatives.

Mechanism of Action

The mechanism of action of 5-(2-(4-Bromophenyl)-2-oxoethyl)-3-phenylthiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-(4-Bromophenyl)-2-oxoethyl)-3-phenylthiazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazolidine ring and bromophenyl group make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H12BrNO3S

Molecular Weight

390.3 g/mol

IUPAC Name

5-[2-(4-bromophenyl)-2-oxoethyl]-3-phenyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H12BrNO3S/c18-12-8-6-11(7-9-12)14(20)10-15-16(21)19(17(22)23-15)13-4-2-1-3-5-13/h1-9,15H,10H2

InChI Key

IOVMOISGLFTUTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=O)CC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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